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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661 Get Quote

For researchers, scientists, and drug development professionals, the choice of fixation method

is a critical step in immunofluorescence protocols that can significantly impact the performance

of fluorescent dyes. This guide provides a comparative overview of ATTO 565, a bright and

photostable rhodamine-based dye, with three common fixation methods: paraformaldehyde

(PFA), methanol, and acetone. While direct quantitative comparative data for ATTO 565 across

these specific fixation methods is not readily available in published literature, this guide

synthesizes established principles of fluorescence microscopy and fixation to provide a

qualitative comparison and detailed experimental protocols.

ATTO 565 is a fluorescent dye characterized by its strong absorption, high fluorescence

quantum yield, and exceptional thermal and photostability, making it a popular choice for

various fluorescence microscopy applications, including super-resolution techniques.[1][2][3][4]

[5] However, the preservation of its fluorescent signal and the quality of immunostaining are

highly dependent on the sample preparation, particularly the fixation step.

Qualitative Comparison of Fixation Methods for
ATTO 565
The ideal fixation method should preserve the cellular morphology, retain the antigenicity of the

target protein, and maintain the fluorescence of the dye. Each of the common fixation methods

—cross-linking with PFA and precipitation with organic solvents like methanol or acetone—has

distinct advantages and disadvantages that can affect the performance of ATTO 565.
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Fixation Method Principle of Action
Advantages for
ATTO 565 Staining

Disadvantages for
ATTO 565 Staining

Paraformaldehyde

(PFA)

Cross-links proteins,

creating a stable

cellular structure.[6]

- Excellent

preservation of

cellular and

subcellular

morphology. -

Generally good

preservation of the

fluorescence of

rhodamine dyes like

ATTO 565.[7]

- Can mask epitopes,

potentially reducing

antibody binding and

signal intensity. -

Requires a separate

permeabilization step

to allow antibody

access to intracellular

targets.[6]

Methanol (Cold)

Dehydrates and

precipitates proteins.

[6]

- Simultaneously fixes

and permeabilizes the

cells, simplifying the

protocol.[6][8] - Can

sometimes unmask

epitopes that are

hidden by PFA

fixation.

- Can alter cellular

morphology more than

PFA. - May reduce the

fluorescence intensity

of some fluorescent

proteins and dyes.[9]

Acetone (Cold)

Dehydrates and

precipitates proteins.

[6]

- Similar to methanol,

it fixes and

permeabilizes

simultaneously.[10]

[11] - Can be a good

alternative when

methanol is not

suitable.

- Can cause cell

shrinkage and

distortion of

morphology. - May

extract some cellular

components,

potentially affecting

the target antigen.

Data Presentation
Table 1: Key Properties of ATTO 565
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Property Value

Excitation Maximum (λex) ~564 nm

Emission Maximum (λem) ~590 nm

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield 0.90

Molecular Weight ~700 g/mol

Table 2: Summary of Fixation Method Characteristics

Characteristic
Paraformaldehyde
(PFA)

Methanol (Cold) Acetone (Cold)

Type Cross-linking
Precipitating/Dehydrat

ing

Precipitating/Dehydrat

ing

Morphology

Preservation
Excellent Good to Moderate Moderate

Antigenicity

Preservation

Variable (can mask

epitopes)

Good (can unmask

epitopes)
Good

Permeabilization

Required

Yes (for intracellular

targets)
No No

Protocol Complexity Higher Lower Lower

Potential Impact on

ATTO 565

Generally good signal

preservation

Potential for signal

reduction

Potential for signal

reduction

Experimental Protocols
The following are generalized protocols for immunofluorescence staining using ATTO 565-

conjugated secondary antibodies with different fixation methods. Optimization may be required

for specific cell types and target antigens.
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Paraformaldehyde (PFA) Fixation and Permeabilization
This method is recommended for its excellent preservation of cellular structure.

Materials:

4% Paraformaldehyde (PFA) in PBS, pH 7.4

Phosphate-Buffered Saline (PBS)

0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 5% BSA in PBS)

Primary Antibody

ATTO 565-conjugated Secondary Antibody

Mounting Medium

Procedure:

Grow cells on coverslips to the desired confluency.

Wash cells twice with PBS.

Fix with 4% PFA for 10-15 minutes at room temperature.[12]

Wash three times with PBS for 5 minutes each.

Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes (for intracellular targets).[12]

Wash three times with PBS for 5 minutes each.

Block with Blocking Buffer for 1 hour at room temperature.

Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room

temperature or overnight at 4°C.
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Wash three times with PBS for 5 minutes each.

Incubate with the ATTO 565-conjugated secondary antibody (diluted in Blocking Buffer) for 1

hour at room temperature, protected from light.

Wash three times with PBS for 5 minutes each.

Mount the coverslip on a microscope slide with mounting medium.

Methanol Fixation
This is a quicker protocol that combines fixation and permeabilization.

Materials:

Ice-cold 100% Methanol

Phosphate-Buffered Saline (PBS)

Blocking Buffer (e.g., 5% BSA in PBS)

Primary Antibody

ATTO 565-conjugated Secondary Antibody

Mounting Medium

Procedure:

Grow cells on coverslips to the desired confluency.

Wash cells once with PBS.

Fix cells with ice-cold 100% methanol for 5-10 minutes at -20°C.[8][13]

Wash three times with PBS for 5 minutes each.

Block with Blocking Buffer for 1 hour at room temperature.[8]
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Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS for 5 minutes each.

Incubate with the ATTO 565-conjugated secondary antibody (diluted in Blocking Buffer) for 1

hour at room temperature, protected from light.

Wash three times with PBS for 5 minutes each.

Mount the coverslip on a microscope slide with mounting medium.

Acetone Fixation
Similar to methanol, this method also combines fixation and permeabilization.

Materials:

Ice-cold 100% Acetone

Phosphate-Buffered Saline (PBS)

Blocking Buffer (e.g., 5% BSA in PBS)

Primary Antibody

ATTO 565-conjugated Secondary Antibody

Mounting Medium

Procedure:

Grow cells on coverslips to the desired confluency.

Wash cells once with PBS.

Fix cells with ice-cold 100% acetone for 5-10 minutes at -20°C.[10]

Wash three times with PBS for 5 minutes each.
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Block with Blocking Buffer for 1 hour at room temperature.

Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS for 5 minutes each.

Incubate with the ATTO 565-conjugated secondary antibody (diluted in Blocking Buffer) for 1

hour at room temperature, protected from light.

Wash three times with PBS for 5 minutes each.

Mount the coverslip on a microscope slide with mounting medium.

Mandatory Visualization
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Start:
Cells on Coverslip

Wash with PBS

Fix with 4% PFA
(10-15 min, RT)

Wash with PBS (3x)

Permeabilize with
0.1-0.5% Triton X-100

(10 min)

Wash with PBS (3x)

Block
(1 hr, RT)

Incubate with
Primary Antibody

Wash with PBS (3x)

Incubate with
ATTO 565 Secondary Ab

(1 hr, RT, dark)

Wash with PBS (3x)

Mount

Image

Click to download full resolution via product page

Caption: PFA Fixation and Immunofluorescence Workflow.
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Start:
Cells on Coverslip

Wash with PBS

Fix with Cold Methanol
(5-10 min, -20°C)

Wash with PBS (3x)

Block
(1 hr, RT)

Incubate with
Primary Antibody

Wash with PBS (3x)

Incubate with
ATTO 565 Secondary Ab

(1 hr, RT, dark)

Wash with PBS (3x)

Mount

Image

Click to download full resolution via product page

Caption: Methanol Fixation and Immunofluorescence Workflow.
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Start:
Cells on Coverslip

Wash with PBS

Fix with Cold Acetone
(5-10 min, -20°C)

Wash with PBS (3x)

Block
(1 hr, RT)

Incubate with
Primary Antibody

Wash with PBS (3x)

Incubate with
ATTO 565 Secondary Ab

(1 hr, RT, dark)

Wash with PBS (3x)

Mount

Image

Click to download full resolution via product page

Caption: Acetone Fixation and Immunofluorescence Workflow.
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Conclusion
The optimal fixation method for immunofluorescence with ATTO 565 depends on the specific

experimental requirements, particularly the balance between preserving cellular morphology

and maximizing antigen detection. For studies where morphology is paramount, PFA fixation is

generally the preferred method. For protocols where speed and convenience are important, or

where PFA may be masking the epitope of interest, cold methanol or acetone fixation are viable

alternatives. Researchers should empirically determine the best fixation method for their

specific antibody, antigen, and cell type to achieve the highest quality and most reliable results

with ATTO 565.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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